molecular formula C16H20BNO5S B1418431 (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 913835-55-9

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1418431
CAS No.: 913835-55-9
M. Wt: 349.2 g/mol
InChI Key: YDJYSSQVBYJDIJ-UHFFFAOYSA-N
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Description

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H20BNO5S. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a sulfonamide group. The presence of both boronic acid and sulfonamide functionalities makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with ethyl sulfonyl chloride to form the sulfonamide intermediate.

    Coupling with Phenylboronic Acid: The sulfonamide intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Sulfonamide derivatives with various substituents.

Scientific Research Applications

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and enzyme inhibition studies.

Uniqueness

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both boronic acid and sulfonamide functionalities, which provide a combination of reactivity and specificity in various chemical and biological applications. This dual functionality makes it a valuable compound in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

[4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJYSSQVBYJDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657179
Record name (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-55-9
Record name (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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